Furan-2,5-dione; penta-1,4-diene
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Overview
Description
It is a key component in various chemical reactions and industrial applications due to its versatile chemical structureBoth compounds are important in organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2,5-dione can be synthesized through the oxidation of furfural to 2-furoic acid, followed by decarboxylation . Another method involves the thermal decomposition of pentose-containing materials and cellulosic solids, especially pine wood . The Paal-Knorr synthesis is a notable method for preparing furans, including furan-2,5-dione, through the acid-catalyzed cyclization of 1,4-dicarbonyl compounds .
Penta-1,4-diene is typically produced as a byproduct in the steam cracking of naphtha or gas oil to produce ethylene . It can also be synthesized through the catalytic dehydrogenation of pentane .
Industrial Production Methods
Furan-2,5-dione is industrially produced by the oxidation of benzene or butane in the presence of a vanadium-phosphorus oxide catalyst . This process is highly efficient and widely used in the chemical industry.
Penta-1,4-diene is obtained as a byproduct in the production of ethylene and other olefins through steam cracking . It is separated and purified using distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Furan-2,5-dione undergoes various chemical reactions, including:
Diels-Alder Reaction: Acts as a dienophile in Diels-Alder reactions to form cyclohexene derivatives.
Hydrolysis: Hydrolyzes to form maleic acid.
Esterification: Reacts with alcohols to form esters.
Penta-1,4-diene undergoes:
Polymerization: Can be polymerized to form poly(piperylene).
Hydrogenation: Can be hydrogenated to form pentane.
Addition Reactions: Reacts with halogens and hydrogen halides.
Common Reagents and Conditions
Furan-2,5-dione: Common reagents include dienes for Diels-Alder reactions, water for hydrolysis, and alcohols for esterification.
Penta-1,4-diene: Common reagents include hydrogen for hydrogenation and halogens for addition reactions.
Major Products
Furan-2,5-dione: Major products include cyclohexene derivatives, maleic acid, and esters.
Penta-1,4-diene: Major products include poly(piperylene), pentane, and halogenated derivatives.
Scientific Research Applications
Furan-2,5-dione is used in various scientific research applications:
Chemistry: Used as a dienophile in Diels-Alder reactions and as a precursor for synthesizing other compounds.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Used in the production of resins, coatings, and adhesives.
Penta-1,4-diene is used in:
Polymer Chemistry: Used as a monomer for producing polymers.
Organic Synthesis: Used as a starting material for synthesizing various organic compounds.
Mechanism of Action
Furan-2,5-dione exerts its effects through its highly reactive double bond and carbonyl groups. It acts as an electron-deficient dienophile in Diels-Alder reactions, forming stable adducts with dienes . The hydrolysis of furan-2,5-dione to maleic acid involves the addition of water to the anhydride, breaking the cyclic structure and forming two carboxylic acid groups .
Penta-1,4-diene undergoes addition reactions through its double bonds, forming various addition products . Its polymerization involves the formation of long-chain polymers through the reaction of its double bonds .
Comparison with Similar Compounds
Similar Compounds
Furan: A five-membered aromatic ring with four carbon atoms and one oxygen atom.
Thiophene: Similar to furan but with a sulfur atom instead of oxygen.
Pyrrole: Similar to furan but with a nitrogen atom instead of oxygen.
Uniqueness
Furan-2,5-dione is unique due to its highly reactive double bond and carbonyl groups, making it a versatile compound in various chemical reactions . Penta-1,4-diene is unique due to its two double bonds, allowing it to undergo polymerization and addition reactions .
Properties
CAS No. |
28931-41-1 |
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Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
furan-2,5-dione;penta-1,4-diene |
InChI |
InChI=1S/C5H8.C4H2O3/c1-3-5-4-2;5-3-1-2-4(6)7-3/h3-4H,1-2,5H2;1-2H |
InChI Key |
JJPOAZNOQHSMGX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=C.C1=CC(=O)OC1=O |
Origin of Product |
United States |
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